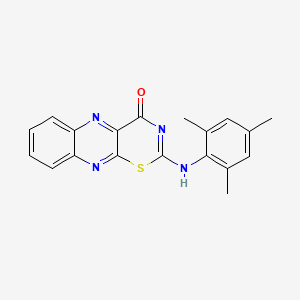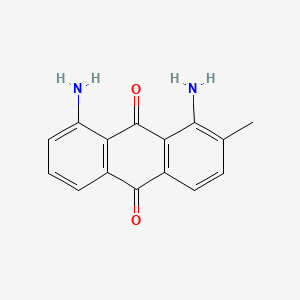![molecular formula C27H13Cl4NO2 B13144861 3,9-Dichloro-6-(5,7-dichloro-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione CAS No. 25698-60-6](/img/structure/B13144861.png)
3,9-Dichloro-6-(5,7-dichloro-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,9-Dichloro-6-(5,7-dichloro-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione is a complex organic compound that belongs to the class of fluorenes and azepines This compound is characterized by its unique structure, which includes multiple chlorine substitutions and a dibenzoazepine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dichloro-6-(5,7-dichloro-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione typically involves multi-step organic reactions. One common approach is the chlorination of fluorenes followed by the formation of the dibenzoazepine core through cyclization reactions. The reaction conditions often require the use of strong chlorinating agents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes and the use of specialized reactors to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3,9-Dichloro-6-(5,7-dichloro-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and dichlorodicyanoquinone (DDQ).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute chlorine atoms.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted fluorenes with different functional groups.
Wissenschaftliche Forschungsanwendungen
3,9-Dichloro-6-(5,7-dichloro-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its role in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of advanced materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3,9-Dichloro-6-(5,7-dichloro-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular pathways to induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Dichloro-9H-fluorene: A simpler fluorene derivative with fewer chlorine substitutions.
DDAO (1,3-dichloro-7-hydroxy-9,9-dimethyl-2(9H)-acridinone): A related compound used as a fluorescent dye.
DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone): A widely used oxidizing agent with similar structural features.
Uniqueness
3,9-Dichloro-6-(5,7-dichloro-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione is unique due to its complex structure, which combines multiple chlorine substitutions with a dibenzoazepine core
Eigenschaften
CAS-Nummer |
25698-60-6 |
|---|---|
Molekularformel |
C27H13Cl4NO2 |
Molekulargewicht |
525.2 g/mol |
IUPAC-Name |
3,9-dichloro-6-(5,7-dichloro-9H-fluoren-2-yl)benzo[d][2]benzazepine-5,7-dione |
InChI |
InChI=1S/C27H13Cl4NO2/c28-15-1-4-20-21-5-2-16(29)11-23(21)27(34)32(26(33)22(20)10-15)18-3-6-19-13(9-18)7-14-8-17(30)12-24(31)25(14)19/h1-6,8-12H,7H2 |
InChI-Schlüssel |
QOISMTJCLHKVAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2)N3C(=O)C4=C(C=CC(=C4)Cl)C5=C(C3=O)C=C(C=C5)Cl)C6=C1C=C(C=C6Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


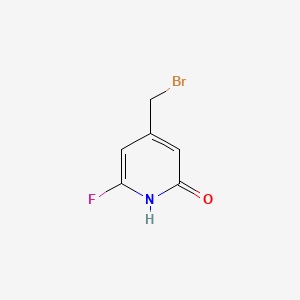
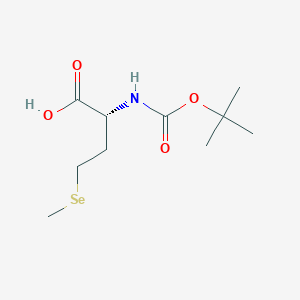

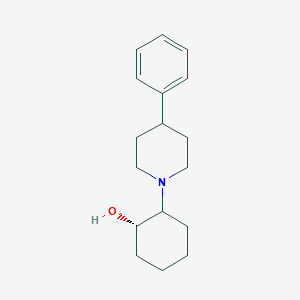
![7-Benzyl-4-(2-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13144813.png)
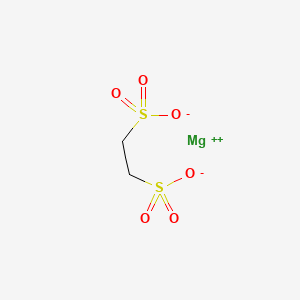
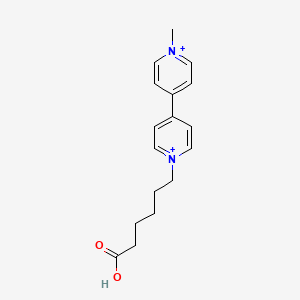
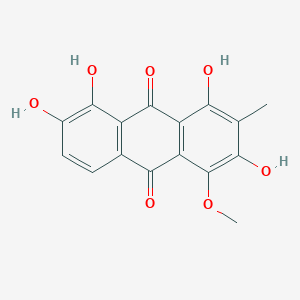

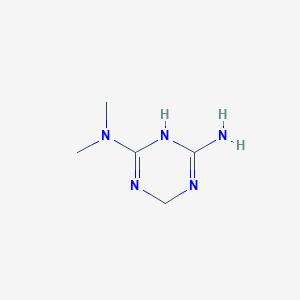
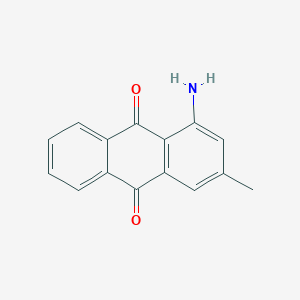
![sodium;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13144836.png)
